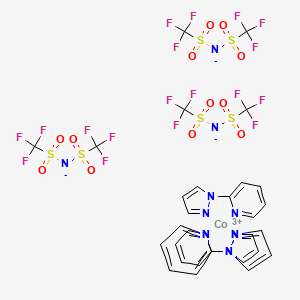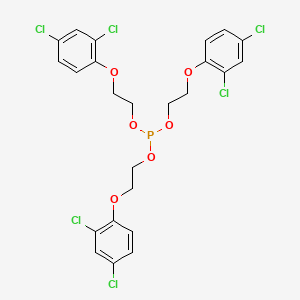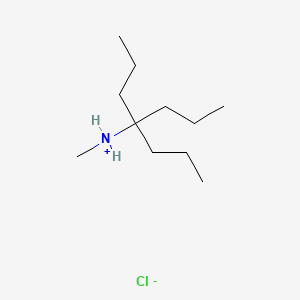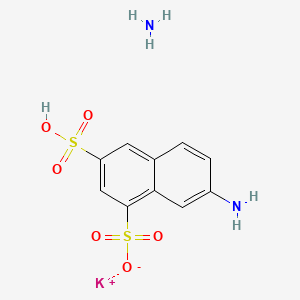
FK102Co(II) TFSI salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FK102Co(II) TFSI salt, also known as tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide], is a cobalt-based organometallic complex. This compound is primarily used as a hole transport material and p-type dopant in dye-sensitized solar cells and perovskite solar cells. It enhances the conductivity and stability of these cells, leading to improved device performance and power conversion efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FK102Co(II) TFSI salt involves the coordination of cobalt(II) ions with tris(2-(1H-pyrazol-1-yl)pyridine) ligands, followed by the addition of bis(trifluoromethane)sulfonimide. The reaction is typically carried out in acetonitrile, which serves as a solvent. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with over 98% purity. The compound is then crystallized and dried to obtain an orange powder .
Chemical Reactions Analysis
Types of Reactions: FK102Co(II) TFSI salt undergoes various chemical reactions, including:
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under specific conditions.
Reduction: The cobalt(II) center can be reduced back to cobalt(I) or cobalt(0) using suitable reducing agents.
Substitution: Ligand exchange reactions can occur, where the pyrazolyl-pyridine ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in polar solvents like acetonitrile under inert conditions
Major Products:
Oxidation: Formation of cobalt(III) complexes.
Reduction: Formation of cobalt(I) or cobalt(0) complexes.
Substitution: Formation of new cobalt complexes with different ligands
Scientific Research Applications
FK102Co(II) TFSI salt has a wide range of scientific research applications, including:
Chemistry: Used as a dopant material to enhance the conductivity of perovskite solar cells and dye-sensitized solar cells.
Medicine: Investigated for use in drug delivery systems and as a catalyst in pharmaceutical synthesis.
Industry: Employed in the production of high-efficiency solar cells and other electronic devices
Mechanism of Action
The primary mechanism by which FK102Co(II) TFSI salt exerts its effects is through efficient charge extraction and transfer from the perovskite active layer. This leads to a downward shift of the energy levels, improving device performance and power conversion efficiency. The compound also enhances the stability of perovskite solar cells, even in the presence of oxygen and moisture .
Comparison with Similar Compounds
FK102Co(III) TFSI salt: A cobalt(III) complex used as a p-type dopant.
FK209Co(II) TFSI salt: Another cobalt(II) complex with similar applications.
FK269Co(III) TFSI salt: A cobalt(III) complex with enhanced stability and performance
Uniqueness: FK102Co(II) TFSI salt is unique due to its specific ligand structure, which provides optimal redox potential and stability. This makes it particularly effective in enhancing the performance of perovskite solar cells compared to other cobalt complexes .
Properties
Molecular Formula |
C30H21CoF18N12O12S6 |
|---|---|
Molecular Weight |
1334.9 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;cobalt(3+);2-pyrazol-1-ylpyridine |
InChI |
InChI=1S/3C8H7N3.3C2F6NO4S2.Co/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h3*1-7H;;;;/q;;;3*-1;+3 |
InChI Key |
ILXRZLQXWLMDFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2E,5E)-2,5-bis[(2E)-2-[5-chloro-1-(2-methoxyethyl)-3,3-dimethylindol-2-ylidene]ethylidene]cyclopentylidene]-diphenylazanium;hexafluorophosphate](/img/structure/B13787243.png)

![Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl-](/img/structure/B13787250.png)







![[2-(Aminomethyl)-4-methoxyphenyl]acetic acid](/img/structure/B13787319.png)


